An In-depth Technical Guide to 6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of a specific, yet under-explored derivative: 6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine. While direct experimental data for this compound is limited in publicly accessible literature, this document, grounded in established chemical principles and data from analogous structures, offers a robust predictive analysis of its chemical properties, a plausible synthetic route, and an exploration of its potential applications in drug discovery. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds for therapeutic development.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Core
The fusion of imidazole and pyrazine rings creates the imidazo[1,2-a]pyrazine bicyclic system, a nitrogen-rich heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. This structural motif is considered a "privileged" scaffold due to its ability to interact with a diverse range of biological targets, leading to a wide array of pharmacological responses. Derivatives of imidazo[1,2-a]pyrazine have been reported to possess a multitude of biological activities, including but not limited to, anticancer, antimicrobial, antioxidant, and phosphodiesterase inhibitory properties[1][2][3][4][5][6]. The versatility of this core structure allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity.
The introduction of bromine atoms at the 6 and 8 positions, as seen in the parent compound 6,8-dibromoimidazo[1,2-a]pyrazine, is known to enhance the reactivity of the molecule and can influence its electronic properties, potentially leading to novel applications in both medicinal chemistry and materials science[7]. Furthermore, the presence of a reactive chloromethyl group at the 2-position introduces a key functional handle for further chemical modifications, making 6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine a valuable intermediate for the synthesis of more complex molecules and chemical probes.
This guide will delve into the specifics of this promising, yet largely uncharacterized, compound, providing a detailed examination of its structure, predicted properties, a proposed synthetic pathway, and its potential as a lead compound in drug discovery programs.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine is characterized by the fused imidazo[1,2-a]pyrazine ring system, with bromine substituents at positions 6 and 8, and a chloromethyl group at position 2.
Molecular Formula: C₇H₄Br₂ClN₃
Molecular Weight: 325.39 g/mol
| Property | Predicted Value | Data Source/Analogy |
| Molecular Weight | 325.39 g/mol | Calculated |
| XLogP3 | ~3.5 | Predicted based on analogs[8] |
| Hydrogen Bond Donors | 0 | Structure-based |
| Hydrogen Bond Acceptors | 3 | Structure-based |
| Rotatable Bonds | 1 | Structure-based |
| Topological Polar Surface Area | 30.2 Ų | Based on 6,8-dibromoimidazo[1,2-a]pyrazine[2] |
| Melting Point | Not available | - |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General property of similar heterocycles |
Synthesis and Characterization: A Proposed Pathway
A specific, published synthetic protocol for 6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine is not currently available in the literature. However, based on established synthetic methodologies for related imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines, a plausible and efficient two-step synthesis can be proposed. The key reaction is the condensation of a substituted 2-aminopyrazine with a suitable three-carbon building block.
Proposed Synthetic Workflow
The proposed synthesis commences with the bromination of 2-aminopyrazine to yield 2-amino-3,5-dibromopyrazine, which then undergoes a cyclocondensation reaction with 1,3-dichloroacetone to afford the target compound.
Caption: Proposed two-step synthesis of 6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine
-
To a solution of 2-aminopyrazine (1.0 eq) in N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (2.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 2-amino-3,5-dibromopyrazine.
Step 2: Synthesis of 6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine
-
Suspend 2-amino-3,5-dibromopyrazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Add 1,3-dichloroacetone (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel.
Predicted Spectroscopic Characterization
While experimental spectra are not available, the expected NMR and mass spectrometric data can be predicted based on the analysis of analogous compounds.
1H NMR:
-
A singlet for the chloromethyl protons (CH₂Cl) is expected in the range of δ 4.5-5.0 ppm.
-
The protons on the imidazo[1,2-a]pyrazine ring system will appear as singlets or doublets in the aromatic region (δ 7.5-9.0 ppm), with their exact chemical shifts influenced by the bromine substituents.
13C NMR:
-
The carbon of the chloromethyl group (CH₂Cl) is expected to resonate around δ 40-50 ppm.
-
The carbons of the heterocyclic core will appear in the range of δ 110-150 ppm.
Mass Spectrometry (MS):
-
The ESI-MS spectrum is expected to show a prominent [M+H]⁺ ion at m/z 325.39, with a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom.
Applications in Drug Development: A Landscape of Therapeutic Potential
The imidazo[1,2-a]pyrazine scaffold is a cornerstone in the development of novel therapeutics. The introduction of a reactive chloromethyl group at the C2 position of the 6,8-dibromo-imidazo[1,2-a]pyrazine core provides a versatile platform for the synthesis of a diverse library of compounds for biological screening.
Anticancer Activity
Numerous imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity through various mechanisms of action. These include inhibition of key kinases involved in cancer cell proliferation and survival, and induction of apoptosis[6][9][10][11]. The 2-(chloromethyl) group can serve as a precursor for the introduction of various side chains that can interact with specific binding pockets of protein targets.
Caption: Potential anticancer mechanisms of action for imidazo[1,2-a]pyrazine derivatives.
Antimicrobial and Antiviral Activity
The nitrogen-rich imidazo[1,2-a]pyrazine core has been a fruitful source of antimicrobial and antiviral agents[2][9][10]. The ability to readily modify the 2-position allows for the optimization of activity against various pathogens. The chloromethyl group can be displaced by various nucleophiles to introduce functionalities that can enhance interactions with microbial targets.
Other Therapeutic Areas
Beyond oncology and infectious diseases, imidazo[1,2-a]pyrazine derivatives have shown promise in a range of other therapeutic areas, including as phosphodiesterase inhibitors for cardiovascular and respiratory diseases, and as agents targeting the central nervous system[3][4]. The structural features of 6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine make it an attractive starting point for exploring these and other therapeutic applications.
Conclusion and Future Directions
6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and development. This technical guide has provided a comprehensive, albeit predictive, overview of its chemical structure, properties, and a plausible synthetic route. The true therapeutic potential of this compound and its derivatives can only be fully realized through dedicated synthetic efforts and rigorous biological evaluation.
Future research should focus on:
-
Synthesis and Characterization: The successful synthesis and unambiguous spectroscopic characterization of 6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine are paramount.
-
Library Synthesis: Leveraging the reactivity of the chloromethyl group to generate a diverse library of derivatives with various substituents at the 2-position.
-
Biological Screening: Comprehensive in vitro and in vivo screening of the parent compound and its derivatives against a panel of relevant biological targets, including cancer cell lines, microbial strains, and key enzymes.
-
Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR to guide the rational design of more potent and selective analogs.
The exploration of this and related imidazo[1,2-a]pyrazine derivatives holds the promise of uncovering novel therapeutic agents to address unmet medical needs.
References
-
Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition. (n.d.). synlett. Retrieved March 27, 2026, from [Link]
- Bassam, A. S. (2006). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal (Series of Natural Studies and Engineering), 14(2), 31-38.
- Myadaraboina, S., Alla, M., Parlapalli, A., & Bommena, V. R. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. International Journal of Chemical Sciences, 16(3), 276.
-
PubChem. (n.d.). Imidazo(1,2-a)pyridine. Retrieved March 27, 2026, from [Link]
-
PubChem. (n.d.). 6,8-Dibromoimidazo[1,2-a]pyrazine. Retrieved March 27, 2026, from [Link]
-
PubChem. (n.d.). 2-Chloromethyl-imidazo(1,2-A)pyridine. Retrieved March 27, 2026, from [Link]
-
PubChem. (n.d.). 2-(Chloromethyl)imidazo(1,2-a)pyridine-8-carbonitrile. Retrieved March 27, 2026, from [Link]
-
PubChem. (n.d.). 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine. Retrieved March 27, 2026, from [Link]
- Michel, A., Laurent, F., Chapat, J. P., Boucard, M., & Valdiguie, P. (1990). Pharmacological activities of imidazo[1,2-alpha]pyrazine derivatives. Journal de pharmacie de Belgique, 45(5), 313–320.
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (2017). Organic & Biomolecular Chemistry. Retrieved March 27, 2026, from [Link]
-
PubChemLite. (n.d.). 2-chloromethyl-imidazo[1,2-a]pyridine (C8H7ClN2). Retrieved March 27, 2026, from [Link]
- Zgonnik, V. V., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 788-797.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets.
- Al-Tel, T. H., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4478.
- Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2574.
- Li, Y., et al. (2022). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry Letters, 62, 128645.
- Myadaraboina, S., et al. (2018). Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. International Journal of Chemical Sciences, 16(3), 276.
- Mphahlele, M. J., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4567–4573.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024). MDPI.
- Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. (2022). Bioorganic & Medicinal Chemistry, 76, 117098.
-
(PDF) ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. (2013). ResearchGate. Retrieved March 27, 2026, from [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. tsijournals.com [tsijournals.com]
- 3. Pharmacological activities of imidazo[1,2-alpha]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tsijournals.com [tsijournals.com]
- 6. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS 63744-22-9: 6,8-Dibromoimidazo[1,2-a]pyrazine [cymitquimica.com]
- 8. 2-Chloromethyl-imidazo(1,2-A)pyridine | C8H7ClN2 | CID 957614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus [mdpi.com]
- 11. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
